molecular formula C8H11N3O2S B10946307 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid

2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B10946307
M. Wt: 213.26 g/mol
InChI Key: XDLNAZDVAWQTNL-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both pyrazole and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiazolidine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazolidine derivatives, such as:

Uniqueness

What sets 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazolidine-4-carboxylic acid apart is its unique combination of pyrazole and thiazolidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H11N3O2S/c1-11-6(2-3-9-11)7-10-5(4-14-7)8(12)13/h2-3,5,7,10H,4H2,1H3,(H,12,13)

InChI Key

XDLNAZDVAWQTNL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2NC(CS2)C(=O)O

Origin of Product

United States

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